molecular formula C19H26N6O2 B6758590 N-[(2-methylcyclohexyl)carbamoyl]-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide

N-[(2-methylcyclohexyl)carbamoyl]-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide

Cat. No.: B6758590
M. Wt: 370.4 g/mol
InChI Key: WWOPMGKOHSLNBP-UHFFFAOYSA-N
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Description

N-[(2-methylcyclohexyl)carbamoyl]-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide is a synthetic compound with potential applications in various scientific fields. This compound features a complex structure that includes a tetrazole ring, a cyclohexyl group, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(2-methylcyclohexyl)carbamoyl]-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-13-7-3-5-9-15(13)11-17-22-24-25(23-17)12-18(26)21-19(27)20-16-10-6-4-8-14(16)2/h3,5,7,9,14,16H,4,6,8,10-12H2,1-2H3,(H2,20,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOPMGKOHSLNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC(=O)CN2N=C(N=N2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylcyclohexyl)carbamoyl]-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the cyclohexyl group and the acetamide moiety through a series of substitution and coupling reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylcyclohexyl)carbamoyl]-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can generate a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-[(2-methylcyclohexyl)carbamoyl]-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, coatings, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-methylcyclohexyl)carbamoyl]-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methylcyclohexyl)carbamoyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide
  • 2-[5-(2-Methylphenyl)-2H-tetrazol-2-yl]-N-[(2-methyl-2-propanyl)carbamoyl]acetamide

Uniqueness

N-[(2-methylcyclohexyl)carbamoyl]-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide is unique due to its specific combination of functional groups and structural features

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